Product packaging for (2R)-azepane-2-carboxylic acid(Cat. No.:CAS No. 66865-36-9)

(2R)-azepane-2-carboxylic acid

Cat. No.: B3181260
CAS No.: 66865-36-9
M. Wt: 143.18 g/mol
InChI Key: OPFURXRZISKMJV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2R)-Azepane-2-carboxylic acid hydrochloride is a chiral organic compound of significant interest in scientific research and development. It features a seven-membered azepane ring with a stereogenic center and a carboxylic acid functional group, commonly supplied as a stable hydrochloride salt . This compound serves as a valuable chiral building block in medicinal chemistry, particularly for the synthesis of more complex molecules. Its structure is related to polyhydroxylated azepanes, a class of compounds investigated as glycosidase inhibitors due to their structural similarity to sugars and potential to modulate enzymatic activity . The mechanism of action for such inhibitors often involves mimicking the transition state of a glycoside substrate, allowing them to bind tightly to the enzyme's active site and disrupt its function. Researchers utilize this chiral scaffold in the design and exploration of novel therapeutic agents. The product is characterized by a high level of purity, typically 97% , and is offered in various quantities to meet diverse research needs. This compound hydrochloride is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B3181260 (2R)-azepane-2-carboxylic acid CAS No. 66865-36-9

Properties

IUPAC Name

(2R)-azepane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFURXRZISKMJV-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H](NCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Stereoselective Synthetic Methodologies for 2r Azepane 2 Carboxylic Acid and Its Chiral Derivatives

Asymmetric Synthesis Approaches to the (2R)-Azepane-2-carboxylic Acid Stereoisomer

The asymmetric synthesis of polysubstituted azepanes has been an area of intense research, leading to the development of several innovative strategies. acs.org These methods are crucial for accessing specific stereoisomers required for various applications, including drug discovery.

Diastereoselective and Enantioselective Pathways to 2-Substituted Azepane Rings

The creation of stereocenters at the C2 position of the azepane ring has been achieved through various diastereoselective and enantioselective reactions. One notable approach involves the (-)-sparteine-mediated asymmetric lithiation and conjugate addition of N-Boc-N-(p-methoxyphenyl)-2,3-substituted allylamines to a β-aryl α,β-unsaturated ester. acs.orgnih.gov This is followed by hydrolysis, cyclization, and reduction to yield 4,5,6- and 3,4,5,6-substituted azepanes with high diastereoselectivity and enantioselectivity. acs.orgnih.gov Furthermore, access to the enantiomeric adduct can be achieved through an invertive lithiation-stannylation-lithiation sequence. acs.orgnih.gov

Another strategy employs a novel bromonium ion-initiated asymmetric aminocyclization–aziridine ring expansion cascade to produce substituted azepanes. rsc.org This method has proven effective for generating functionalized azepanes that can be further transformed. rsc.org Chemoenzymatic methods have also emerged as powerful tools. bohrium.comnih.gov Enantioenriched 2-aryl azepanes can be generated through the asymmetric reductive amination of imines using imine reductases or by deracemization with monoamine oxidases. bohrium.comnih.gov The resulting amines are then converted to N'-aryl ureas, which undergo a stereospecific rearrangement upon treatment with a base to yield 2,2-disubstituted azepanes. bohrium.comnih.gov

A summary of selected diastereoselective and enantioselective pathways is presented in the table below.

MethodKey FeaturesResulting Products
(-)-Sparteine-mediated lithiation-conjugate additionHigh diastereoselectivity and enantioselectivity. acs.orgnih.gov4,5,6- and 3,4,5,6-substituted azepanes. acs.orgnih.gov
Bromonium ion-initiated aminocyclization-aziridine ring expansionAsymmetric cascade reaction. rsc.orgSubstituted azepanes. rsc.org
Chemoenzymatic synthesisUse of imine reductases or monoamine oxidases. bohrium.comnih.govEnantioenriched 2-aryl and 2,2-disubstituted azepanes. bohrium.comnih.gov

Scalable Asymmetric Synthesis Strategies for (2R)-Azepane-2-carboxylate Derivatives

The development of scalable synthetic routes is critical for the practical application of (2R)-azepane-2-carboxylate derivatives in areas like drug discovery. figshare.comnih.govacs.org A robust and scalable asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives has been developed, starting from a known hydroxy-ketone. figshare.comacs.org A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene intermediate, which stereoselectively generates the C2 and C5 substituents. figshare.comnih.govacs.org This multi-step synthesis has been successfully scaled to produce multigram quantities of key intermediates. acs.org

The Schmidt rearrangement is another powerful method for constructing seven-membered azepane rings on a larger scale. smolecule.com This reaction typically involves the ring expansion of cyclic ketones to form the corresponding lactams. smolecule.com Specifically, optically active α-alkylated azepane-2-carboxylic acid esters have been synthesized via the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates, followed by the selective reduction of the amide carbonyl group. umn.edu

Stereoselective Oxidative Cleavage and Ring-Closing Methodologies

Stereoselective oxidative cleavage is a pivotal strategy in the synthesis of functionalized azepanes. A notable application is the oxidative cleavage of a C=C bond in a substituted cycloalkene, followed by a ring-closing double reductive amination to form the azepane ring. thieme-connect.com This protocol has been successfully applied to the synthesis of azepane β-amino esters. thieme-connect.com The oxidative cleavage can be achieved through methods like Os-catalyzed dihydroxylation followed by NaIO4 oxidation or ozonolysis. thieme-connect.com

Ring-closing metathesis (RCM) is another important methodology for the construction of the azepane ring, particularly in the synthesis of polyhydroxyazepanes (seven-membered iminosugars). nih.gov This approach involves the cyclization of diene precursors to form the seven-membered ring. nih.gov While effective, controlling the stereoselective installation of the C-N bond can be a challenge in some RCM-based strategies. nih.gov

Ring Expansion and Cyclization Strategies for Azepane-2-carboxylic Acid Formation

The construction of the seven-membered azepane ring is a significant synthetic hurdle. mdpi.com Ring expansion and intramolecular cyclization reactions are two key strategies that have been successfully employed to overcome this challenge.

Synthesis from Smaller Cyclic Precursors via Ring Expansion (e.g., Pyrrolidines, Azetidines)

Ring expansion reactions provide an elegant way to construct azepane rings from more readily available smaller rings like pyrrolidines and azetidines. dntb.gov.uaacs.orgresearchgate.net

From Pyrrolidines: A two-carbon ring expansion of 2-alkenyl pyrrolidines to their corresponding azepane counterparts can be achieved through a palladium-catalyzed allylic amine rearrangement. rsc.orgchemrxiv.org This method is notable for its mild conditions and high degree of enantio-retention. rsc.orgchemrxiv.org For instance, L-proline-derived pyrrolidines can be converted into either enantiomer of the corresponding azepane with high selectivity. rsc.org

From Azetidines: Azetidines functionalized with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate. acs.orgresearchgate.net Nucleophilic opening of this intermediate can lead to the formation of azepanes, although mixtures with pyrrolidines can also be produced depending on the substitution pattern and the nucleophile used. acs.orgresearchgate.net The regioselectivity of this ring expansion can often be rationalized using computational methods. acs.org Another approach involves the base-induced Sommelet-Hauser rearrangement of azetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts to yield 2-aryl-substituted azepanes. researchgate.net

A summary of selected ring expansion strategies is provided in the table below.

Starting MaterialReagents/ConditionsProduct
2-Alkenyl PyrrolidinesPalladium catalystAzepanes
2-(3-Hydroxypropyl)azetidinesActivation of alcohol, nucleophilic openingAzepanes (often with pyrrolidine (B122466) byproducts)
Azetidine-2-carboxylic acid ester-derived ammonium saltsBase2-Aryl-substituted azepanes

Intramolecular Cyclization Reactions in Azepane Ring Construction

Intramolecular cyclization is a direct and widely used method for forming the azepane ring. rsc.orgbeilstein-journals.org Various types of intramolecular cyclizations have been developed, each with its own advantages.

One such method is the intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a novel approach for azepine ring closure. chem-soc.si Another powerful technique is the aza-Prins cyclization, which can be used to synthesize tetrahydroazepines. researchgate.net This reaction, when mediated by indium(III) chloride, can produce trans-azepanes with high yields and good to excellent diastereoselectivities. researchgate.net

Reductive Heck reactions have also been employed to construct the azepane ring. beilstein-journals.org For example, a 7-endo-trig transannular Heck cyclization of a vinyl bromide has been used to form the azepane ring in a highly efficient and regioselective manner, despite the inherent strain of forming a seven-membered ring. beilstein-journals.org Furthermore, tandem reactions, such as the Cu(I)-catalyzed tandem amination/cyclization of fluorinated allenynes, provide an efficient route to functionalized azepines. mdpi.com

Reductive Amination Protocols for Azaheterocycle Construction

Reductive amination serves as a cornerstone for the construction of the azepane core, enabling the formation of the seven-membered ring through intramolecular cyclization of linear precursors. A prominent one-pot, four-step methodology begins with (S)-tribenzyl glutamic acid γ-aldehyde. Current time information in Bangalore, IN.researchgate.net This starting material undergoes a Horner-Wadsworth-Emmons reaction with a β-keto phosphonate. The subsequent introduction of hydrogen gas (H₂) and a palladium (Pd) catalyst initiates a cascade involving double-bond hydrogenation, deprotection of three benzyl (B1604629) groups, spontaneous imine formation, and finally, an intramolecular reductive amination to yield the 7-substituted azepane carboxylic acid. Current time information in Bangalore, IN.researchgate.net This efficient process affords the desired cyclic amino acid with good to excellent diastereomeric ratios. Current time information in Bangalore, IN.researchgate.net

Another effective strategy involves a ring expansion of smaller carbocyclic systems. For instance, a stereocontrolled synthesis of fluorinated azepane β-amino esters has been developed starting from unsaturated cycloalkene β-amino acids. kit.edunih.gov This protocol is based on the oxidative cleavage of the double bond within the carbocyclic ring to generate a diformyl intermediate. This intermediate is then subjected to a double reductive amination in the presence of a primary fluoroamine, which closes the ring to form the seven-membered azaheterocycle. kit.edunih.gov

Functionalization and Derivatization of the (2R)-Azepane Core

Once the azepane scaffold is formed, its functionalization and derivatization are crucial for creating diverse and complex molecules. Methodologies focus on introducing substituents with high stereocontrol, modifying the ring through oxidation, and using the core structure as a modular component in larger assemblies.

Stereocontrolled Introduction of Substituents on the Azepane Ring

Achieving stereocontrol during the introduction of substituents is paramount. In the synthesis starting from glutamic acid, the substituent at the 7-position is introduced early via the choice of the β-keto phosphonate, and its stereochemistry is established relative to the C2-carboxylic acid during the reductive amination/cyclization cascade. Current time information in Bangalore, IN.researchgate.net This method allows for the introduction of an amino function at the 7-position, providing an orthogonal chemical handle for further diversification. Current time information in Bangalore, IN.researchgate.net

A different approach introduces functionality at the nitrogen atom. In the ring-expansion methodology, the choice of the primary fluoroamine during the reductive amination step directly incorporates a fluorine-containing substituent onto the azepane nitrogen. kit.edu For functionalization at the C2 position, chemoenzymatic methods have proven effective. Enantioenriched 2-aryl azepanes can be generated biocatalytically and subsequently converted to their corresponding N'-aryl ureas. rsc.orgnih.gov Treatment with a base triggers a rearrangement via a configurationally stable benzyllithium (B8763671) intermediate, leading to enantiopure 2,2-disubstituted azepanes. rsc.orgnih.gov

Late-Stage Oxidation Strategies for Densely Functionalized Oxo-Azepines

Late-stage oxidation offers a powerful tool for converting azepane scaffolds into densely functionalized oxo-azepines (lactams), which are important biological epitopes and synthons. nih.govnih.govmdpi.com One such strategy involves the hydroboration of a tetrahydroazepine precursor, which proceeds with diastereoselectivity to create regioisomeric azepanols. nih.govmdpi.com These alcohol intermediates are then oxidized to furnish the corresponding oxo-azepines. nih.govmdpi.com This approach provides access to these valuable synthons in a concise number of steps from commercially available materials. nih.govnih.govmdpi.com

Another method relies on the oxidation of N-protected heterocycles. For example, N-heterocycles, including azepanes, can be protected as N-aryldiazenes. researchgate.netkit.edursc.org Subsequent oxidation using ruthenium catalysis with an oxidant like periodate (B1199274) facilitates a directed C-H activation at the carbon adjacent to the nitrogen, yielding the N-diazenyl-protected lactam in a single step. kit.edursc.org This method has been shown to be effective for seven-membered rings, providing yields significantly higher than previously reported with other oxidants like KMnO₄. kit.edu

Below is a data table summarizing the ruthenium-catalyzed oxidation of N-diazenyl heterocycles.

EntryStarting Material (N-Heterocycle)Product (Lactam)Yield (%)
1N-DiazenylazetidineN-Diazenylazetidin-2-one10
2N-DiazenylpyrrolidineN-Diazenylpyrrolidin-2-one65
3N-DiazenylpiperidineN-Diazenylpiperidin-2-one52 (61 on larger scale)
4N-DiazenylazepaneN-Diazenylazepan-2-one47

Table generated from data in the referenced source. kit.edu

Modular Synthesis Utilizing Azepane Carboxylic Acid Scaffolds as Building Blocks

The conformationally constrained nature of the this compound scaffold makes it an ideal building block for creating complex molecules with defined three-dimensional structures, particularly in the field of medicinal chemistry. Current time information in Bangalore, IN.researchgate.net These cyclic amino acids serve as templates for peptidomimetics, designed to mimic or block the function of natural peptides. Current time information in Bangalore, IN.researchgate.net

A notable application is the incorporation of an enantiopure 7-substituted azepane-2-carboxylic acid into a cyclic pentapeptide containing the Arg-Gly-Asp (RGD) sequence. Current time information in Bangalore, IN.researchgate.net This motif is crucial for cell adhesion processes mediated by integrin receptors. The resulting RGD analogue, cyclized using microwave assistance, demonstrated promising activity as an inhibitor of the αvβ3 integrin, a receptor involved in angiogenesis and tumor metastasis. Current time information in Bangalore, IN.researchgate.net This example highlights the successful use of the azepane scaffold as a modular unit to construct biologically active macrocycles. Current time information in Bangalore, IN.researchgate.net

Enzymatic and Catalytic Approaches in this compound Synthesis

The integration of biocatalysis into synthetic routes provides highly selective and efficient methods for producing chiral molecules, overcoming challenges associated with traditional chemical synthesis.

Chemoenzymatic Synthetic Routes for Chiral Azepane Derivatives

Chemoenzymatic strategies combine the selectivity of enzymes with the versatility of chemical reactions to access previously inaccessible chiral molecules. rsc.orgnih.gov The synthesis of enantioenriched 2-aryl azepanes and their derivatives is a prime example. rsc.orgnih.govbohrium.com In this approach, a biocatalytic asymmetric reductive amination of the corresponding cyclic imine is performed using imine reductases (IREDs). rsc.orgnih.gov These enzymes are highly chemoselective, reducing the imine in an aqueous medium without significantly affecting the carbonyl groups, and can establish the desired stereocenter with high enantiomeric excess. rsc.org

Alternatively, a deracemization of a racemic amine can be achieved using monoamine oxidases (MAOs). rsc.orgnih.gov Following the key enzymatic step, the resulting enantioenriched amine is functionalized chemically. It is converted into an N'-aryl urea, which then undergoes a stereospecific rearrangement mediated by a strong base to introduce a substituent at the 2-position, yielding a 2,2-disubstituted azepane. rsc.orgnih.gov This powerful combination of biocatalytic reduction and organolithium-mediated rearrangement provides a robust pathway to a new class of functionalized chiral azepanes. rsc.orgnih.govbohrium.com

Metal-Catalyzed Cyclization and Rearrangement Reactions for Azepane Scaffolds

The construction of the seven-membered azepane ring is a significant synthetic challenge due to unfavorable enthalpic and entropic barriers associated with the formation of medium-sized rings. nih.gov Transition metal catalysis offers powerful and elegant solutions to this problem, enabling the formation of complex azepane and azepine scaffolds through various cyclization and rearrangement reactions. nih.gov These methods often provide access to diverse substitution patterns and, in some cases, high levels of stereocontrol, which are crucial for the synthesis of chiral derivatives like this compound.

Gold-Catalyzed Reactions

Gold catalysts, particularly Au(I) and Au(III) species, have emerged as highly effective for the synthesis of azepine cores through annulation and rearrangement reactions. nih.govnih.gov Gold's ability to activate alkynes and allenes towards nucleophilic attack is a key feature of these transformations.

A notable example is the Au(III)-catalyzed [4+3]-annulation of propargyl esters and α,β-unsaturated imines. nih.gov This method provides a convenient route to highly substituted azepines. The reaction is proposed to proceed through the isomerization of the propargyl ester to a gold-carbenoid intermediate. Subsequent nucleophilic addition of the imine nitrogen generates an allylgold intermediate, which then undergoes an intramolecular nucleophilic addition onto the pendant iminium electrophile to form the seven-membered ring. nih.gov The reaction conditions are generally mild, and the use of a picolinic acid-derived gold catalyst can improve efficiency. nih.gov

Gold catalysts are also proficient in mediating cascade reactions involving rearrangements. A gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of 1,6-yne-methylenecyclopropanes has been developed to synthesize bicyclic azepine-fused cyclobutanes. pku.edu.cn This complex transformation overcomes the challenge of chirality loss typically associated with Wagner-Meerwein rearrangements, delivering the product with good yield and enantiomeric excess. pku.edu.cn Furthermore, gold-catalyzed oxidative cyclization of tertiary anilines bearing a homopropargylic substituent provides an efficient route to tetrahydrobenz[b]azepin-4-ones. nih.gov

Copper-Catalyzed Cyclizations

Copper(I) catalysts are effective in synthesizing functionalized azepine derivatives. An efficient method for preparing trifluoromethyl-substituted azepine-2-carboxylates involves a Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with various primary and secondary amines. mdpi.com This reaction proceeds smoothly under relatively mild conditions, heating a mixture of the allenyne and amine in dioxane at 70 °C, to furnish the corresponding CF3-containing azepine-2-carboxylate derivatives in moderate to good yields. mdpi.com This methodology represents the first example of a tandem amination/cyclization of allenynes under metal catalysis. mdpi.com

Iridium- and Platinum-Catalyzed Reactions

Iridium and platinum complexes catalyze unique cyclization reactions to form azepine-containing structures. An Ir-catalyzed intramolecular asymmetric reductive amination (ARA) of bridged biaryl derivatives is a powerful method for obtaining synthetically useful dibenz[c,e]azepines with excellent enantiocontrol (up to 97% ee). rsc.org This approach is notable as it represents a rare example of an enantioselective chemocatalytic synthesis of this class of chiral azepines. rsc.org

Platinum catalysts have been used for the enantioselective synthesis of azepine-fused planar-chiral ferrocenes. acs.org This is achieved through the chiral cationic Pt-catalyzed intramolecular cycloisomerization of N-propargyl-2-ferrocenylanilines. acs.org Mechanistic studies indicate the reaction proceeds selectively via a 7-exo-dig cyclization pathway. acs.org

Other Metal-Catalyzed Methodologies

Several other transition metals catalyze reactions suitable for azepane synthesis. Rhodium(II) catalysts can promote the ring-expansion of ortho-cyclobutanol substituted aryl azides to form benzazepinones. nih.gov The proposed mechanism involves the formation of a rhodium-N-aryl nitrene intermediate, which triggers the ring expansion of the cyclobutanol. nih.gov

Palladium-catalyzed reactions, though sometimes leading to azepine derivatives as byproducts via aza-Cope ring expansion, can be tailored for azepane synthesis. acs.org For instance, a four-step process involving a Pd catalyst, starting from (S)-tribenzyl glutamic acid γ-aldehyde, can produce 7-substituted azepane carboxylic acids with good to excellent diastereomeric ratios. researchgate.net This sequence includes double-bond hydrogenation, hydrogenolysis, imine formation, and reductive amination. researchgate.net

Lewis acids like Indium(III) chloride (InCl₃) have been shown to catalyze the silyl-aza-Prins cyclization of silyl (B83357) bis(homoallylic) amines with aldehydes to furnish trans-2,7-disubstituted azepanes in high yields and good diastereoselectivity. researchgate.net Interestingly, the choice of catalyst is critical, as using TMSOTf instead of InCl₃ leads to the formation of tetrahydropyran (B127337) derivatives. researchgate.net

Stereochemical Control and Conformational Analysis of 2r Azepane 2 Carboxylic Acid and Its Congeners

Strategies for Absolute Stereocontrol During Azepane Ring Assembly

The synthesis of enantiomerically pure azepanes, such as (2R)-azepane-2-carboxylic acid, requires sophisticated strategies to control the formation of stereocenters. A variety of methods have been developed to achieve this, often starting from chiral precursors or employing asymmetric catalytic processes.

One notable approach involves the use of chiral starting materials. For instance, a general method for synthesizing enantiopure 7-substituted azepane-2-carboxylic acids begins with (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.netunina.it This chiral aldehyde undergoes a Horner-Wadsworth-Emmons reaction, followed by a multi-step sequence including hydrogenation and reductive amination, to yield the desired azepane ring with good to excellent control over the diastereomeric outcome. researchgate.netunina.it

Ring expansion strategies have also proven effective. Diastereomerically pure azepane derivatives can be prepared with high stereoselectivity and regioselectivity through the expansion of a piperidine (B6355638) ring. rsc.org Similarly, the ring expansion of 2-alkenylazetidinium salts provides a pathway to azepanes, where the stereochemistry of the final product is influenced by the substituents on the starting azetidinium. researchgate.net

Organocatalysis offers another powerful tool for the enantioselective construction of the azepane skeleton. An organocatalytic annulation of vinylidene ortho-quinone methide (VQM) intermediates with a carbazole (B46965) ring has been shown to produce fused azepine heterocycles with excellent control over multiple stereogenic elements in a single step. lookchem.com This method can even install axial chirality, further increasing the stereochemical diversity of the resulting molecules. lookchem.com

Other stereocontrolled synthetic routes include:

Reductive Amination: A procedure for creating various fluorine-containing piperidine and azepane β-amino esters starts with unsaturated cycloalkene β-amino acids. The process involves oxidative cleavage of the ring's double bond, followed by a ring-closing double reductive amination with fluorinated amines. fluorine1.ru

Dearomative Ring Expansion: Complex azepanes can be synthesized from simple nitroarenes through a photochemical dearomative ring expansion. This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered ring system. nih.gov

Schmidt Rearrangement: Optically active α-alkylated azepane-2-carboxylic acid esters have been synthesized via a Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates. umn.edu

The choice of synthetic strategy depends on the desired substitution pattern and stereochemistry of the final azepane derivative. These methods provide a versatile toolkit for accessing a wide range of structurally diverse and stereochemically defined azepane-based compounds.

Conformational Preferences and Dynamics of the Seven-Membered Azepane Ring System

The seven-membered azepane ring is inherently flexible and can adopt multiple low-energy conformations. This conformational flexibility is a key feature that influences the biological activity and physical properties of azepane-containing molecules. The preferred conformation can be influenced by a variety of factors, including the stereochemistry of substituents, solvent effects, and interactions with other molecules.

The stereochemical configuration of substituents on the azepane ring plays a crucial role in determining its conformational preferences. The introduction of stereocenters can create steric and electronic interactions that favor certain ring conformations over others.

For example, in substituted azepanes, the relative orientation of substituents can lead to a conformational bias. In a study of fluorinated azepanes, a single fluorine atom, installed diastereoselectively, was found to favor one major conformation of the azepane ring for a specific diastereomer. rsc.org The interplay of various substituents, such as benzyloxy and azido (B1232118) groups, can lead to a preference for diequatorial positions in a twisted chair conformation to minimize steric hindrance. chim.it However, the introduction of multiple fluorine atoms may not result in an additive effect on conformational control and can lead to more complex outcomes. researchgate.net

The steric bulk of substituents is also a significant factor. For instance, in 1H-1-benzazepines, the size of the substituent on the nitrogen atom was found to affect both the conformation of the azepine ring and the geometry around the nitrogen atom, influencing the energy barriers for ring-flip and nitrogen inversion. researchgate.net

Spectroscopic methods are indispensable tools for studying the conformational landscape of azepane rings. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the three-dimensional structure and dynamics of these flexible molecules.

NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful techniques for determining the conformation of molecules in solution. auremn.org.br Chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data can provide insights into the relative orientation of atoms and the preferred conformations of the azepane ring. researchgate.netmdpi.com For example, variable-temperature NMR studies can be used to determine the energy barriers for conformational changes like ring-flipping and nitrogen inversion. researchgate.net In substituted azepanes, ¹H NMR spectroscopy, in conjunction with computational modeling, has been used to investigate the conformational effects of monofluorination. rsc.org Two-dimensional (2D) NMR techniques are also employed to determine the location of double bonds within the azepine structure. mdpi.com

Spectroscopic Data for Azepane-2-carboxylic Acid and Derivatives
Technique Observed Features
¹H NMR Signals for azepane protons typically appear between δ 1.5–3.0 ppm. The acidic proton of the carboxylic acid is usually observed as a singlet near 12 δ. libretexts.org
¹³C NMR Carboxyl carbon atoms absorb in the range of 165 to 185 δ. Azepane carbon atoms appear in the aliphatic region. libretexts.org
IR Spectroscopy Carboxylic acids show a broad O-H absorption from 2500-3300 cm⁻¹ and a C=O absorption between 1710-1760 cm⁻¹. nih.govlibretexts.org

Computational methods have become essential for exploring the complex conformational landscapes of flexible molecules like azepanes. Molecular dynamics (MD) simulations and molecular modeling provide detailed insights into the relative energies of different conformations and the dynamics of their interconversion. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the movement of atoms in a molecule over time, providing a dynamic picture of its conformational behavior. nih.govsfu.ca These simulations have been used to study the stability of different oligomeric forms of enzymes containing azepane-based inhibitors and to understand the flexibility of the azepane ring itself. nih.gov For instance, MD simulations have revealed the conformational flexibility of the azepane ring in an inhibitor bound to an enzyme, highlighting the importance of considering this flexibility in drug design. nih.gov

Molecular Modeling: Molecular modeling encompasses a range of computational techniques, including molecular mechanics and quantum mechanics, to calculate the energies of different conformations and predict the most stable structures. rsc.orgresearchgate.net These methods are often used in conjunction with experimental data, such as NMR, to refine and validate the proposed conformations. rsc.orgresearchgate.net For example, computational modeling has been used to investigate the conformational effects of fluorination on the azepane ring, showing that a single fluorine atom can significantly bias the ring's conformation. rsc.org Docking studies, a form of molecular modeling, are also used to predict how azepane-containing molecules might bind to biological targets. researchgate.net

These advanced computational approaches are powerful tools for understanding the intricate relationship between structure, conformation, and function in azepane derivatives.

Diastereomeric Relationships and Their Impact on Molecular Properties

When an azepane ring is substituted with multiple chiral centers, diastereomers can be formed. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical and chemical properties. The specific arrangement of substituents in a diastereomer can significantly influence its shape, polarity, and how it interacts with its environment, including biological receptors.

The synthesis of 7-substituted azepane-2-carboxylic acids can result in diastereomeric mixtures, and the ratio of these diastereomers is a critical aspect of the synthesis. researchgate.netunina.it The separation and characterization of individual diastereomers are often necessary to evaluate their distinct properties. For example, in the synthesis of azepane derivatives through piperidine ring expansion, diastereomerically pure compounds were prepared, and their specific stereochemistry was confirmed using X-ray crystallography. rsc.org

The conformational preferences of diastereomers can differ substantially. In a study of fluorinated azepanes, it was found that different diastereomers exhibited distinct major conformations due to the different spatial arrangements of the fluorine atom and other substituents. rsc.org This difference in conformation can lead to variations in biological activity, as the shape of the molecule is a key determinant of its ability to bind to a specific target.

Furthermore, the reactivity of diastereomers can also vary. In the Sommelet–Hauser rearrangement of N-α-branched benzylic azetidine-2-carboxylic acid ester-derived ammonium (B1175870) salts to form azepanes, two different diastereomeric salts showed different reactivities and led to products with different enantiomeric excesses. researchgate.net This highlights how the stereochemical relationship between substituents can influence the course of a chemical reaction.

In essence, the diastereomeric relationship in substituted azepanes is a critical factor that governs their three-dimensional structure and, consequently, their molecular properties and potential applications.

Application of 2r Azepane 2 Carboxylic Acid in Peptidomimetic Design and Foldamer Chemistry

Design and Synthesis of Conformationally Constrained Peptidomimetics Incorporating Azepane Amino Acids

The introduction of cyclic amino acids into a peptide sequence is a well-established strategy to rigidify the peptide backbone. researchgate.net (2R)-azepane-2-carboxylic acid derivatives, particularly Cα,α-tetrasubstituted quaternary amino acids, are highly effective in reducing the conformational space available to peptides, thereby inducing specific, stable secondary structures. csic.es The synthesis of these constrained amino acids often begins with commercial derivatives of amino acids like ornithine, proceeding through key intermediates such as β-lactams, which then undergo intramolecular rearrangement to form the azepane ring structure. csic.esresearchgate.net This stereoselective synthesis ensures the production of enantiomerically pure azepane amino acids ready for incorporation into peptide sequences. csic.escsic.es

Cα-tetrasubstituted amino acids are powerful tools for constraining peptide conformations, especially when the substituents are part of a ring structure. csic.es Azepane-derived quaternary amino acids serve as potent conformational inducers. The seven-membered ring restricts the torsion angles (phi, φ, and psi, ψ) of the peptide backbone around the α-carbon, forcing the peptide chain to adopt a more defined three-dimensional arrangement. csic.eschim.it This contrasts with natural peptides, which often exist as a flexible ensemble of multiple conformations in solution.

Molecular modeling studies suggest that the azepane residue is an efficient inducer of reverse turns. csic.es The degree of structure is influenced by the position of the azepane amino acid within the peptide sequence. csic.esacs.org This ability to pre-organize a peptide chain into a specific conformation is crucial for mimicking the bioactive structures of natural peptides and proteins, which is a central goal of peptidomimetic design. csic.esnih.gov

The conformational constraints imposed by azepane quaternary amino acids have been shown to effectively induce and stabilize common peptide secondary structures, such as β-turns and 3(10)-helices. acs.orgnih.gov These structures are critical for molecular recognition and biological function, including protein-protein interactions. csic.es

β-Turn Induction: Research has demonstrated that a diastereopure azepane-derived quaternary amino acid is an effective inducer of β-turns, particularly when incorporated at the i+1 position of a tetrapeptide model. acs.org A β-turn is a structural motif involving four amino acid residues where the peptide chain folds back on itself. The stability of these induced turns has been confirmed through molecular modeling, NMR spectroscopy, and X-ray crystallography. acs.org However, the turn-inducing capability can be influenced by the adjacent amino acid; polar residues like Gln, Arg, and Asp at the i+2 position can sometimes destabilize the β-turn by creating competing hydrogen bonds. acs.org

3(10)-Helix Stabilization: In addition to β-turns, azepane quaternary amino acids are effective stabilizers of 3(10)-helical structures in short peptides. nih.govacs.org A 3(10)-helix is a tighter, more compact helix than the classic α-helix. Theoretical, NMR, and X-ray studies of model pentapeptides have confirmed this stabilizing effect. csic.esfigshare.com For example, the X-ray crystal structure of a tripeptide derivative, Ac-Aze(Alloc)-Ala-Ala-NHiPr, clearly shows a 3(10)-helix conformation stabilized by characteristic hydrogen bonds between the acetyl carbonyl group and the Ala NHi+3 proton, and between the azepane carbonyl and the C-terminal NHi+4 proton. csic.es

Table 1: Research Findings on Azepane-Induced Peptide Secondary Structures

Model Peptide ClassAzepane PositionInduced StructureMethod of AnalysisKey FindingReference
Tetrapeptidei+1β-TurnMolecular Modeling, NMR, X-ray CrystallographyThe azepane derivative is a strong β-turn inducer at the i+1 position. acs.org
Pentapeptidei+13(10)-HelixTheoretical Studies, NMRThe azepane residue efficiently induces helical structures. csic.es
Tripeptide DerivativeN/A (Ac-Aze-Ala-Ala-NHiPr)3(10)-HelixX-ray CrystallographyThe solid-state structure confirms a 3(10)-helix conformation with characteristic hydrogen bonds. csic.es

Role as a Scaffold in Bioactive Peptide Analogues

The rigid structure of this compound makes it an excellent scaffold for constructing bioactive peptide analogues. By incorporating this constrained amino acid, chemists can develop molecules with improved pharmacological profiles, including enhanced receptor binding and stability. researchgate.netvulcanchem.com

Cyclic peptides often exhibit higher receptor binding affinity and greater stability against enzymatic degradation compared to their linear counterparts. researchgate.net The azepane structure can be used as a linker to cyclize peptides, creating conformationally constrained macrocycles. researchgate.netnih.gov

A notable example is the synthesis of a cyclopentapeptide analogue containing the Arg-Gly-Asp (RGD) sequence, which is a key motif for integrin receptor binding. researchgate.net In this work, an enantiopure 7-substituted azepane-2-carboxylic acid was used as a linker to cyclize the linear peptide precursor. The cyclization was achieved efficiently using microwave-assisted synthesis. The resulting cyclic RGD peptide analogue demonstrated low micromolar affinity for αvβ3 and αvβ5 integrin receptors, which are involved in processes like angiogenesis and tumor metastasis. researchgate.net This highlights the utility of azepane linkers in generating potent and selective bioactive cyclic peptides. researchgate.net

Table 2: Example of a Bioactive Cyclic Peptide Analogue with an Azepane Linker

Cyclic AnalogueLinker TypeTarget ReceptorsBiological Activity (IC₅₀)Reference
Cyclic RGD PentapeptideEnantiopure 7-substituted azepane-2-carboxylic acidαvβ3 and αvβ5 Integrins1.8 µM (αvβ3), 2.9 µM (αvβ5) researchgate.net

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their dysregulation is implicated in numerous diseases. anr.frmdpi.com However, targeting the large and often flat surfaces of PPIs with traditional small molecules is challenging. mdpi.com Foldamers, which are artificial oligomers that adopt stable, predictable secondary structures, are emerging as a new class of molecules capable of mimicking protein surfaces and disrupting PPIs. anr.frmdpi.com

Azepine-based units are used in the design of foldamers intended to modulate PPIs. ecronicon.net For instance, foldamers have been designed to inhibit the proteolytic activity of γ-secretase, an enzyme involved in processing the amyloid-β (Aβ) peptide in Alzheimer's disease, by blocking the initial substrate binding site. ecronicon.net Oligoquinoline-based foldamers have also been identified as potent antagonists of Aβ42 aggregation, a key pathological event in Alzheimer's. nih.gov The principle is that the constrained foldamer scaffold, such as one containing azepane units, can arrange proteinogenic side chains in a specific spatial orientation to recognize and bind to a protein surface, thereby inhibiting a targeted PPI. anr.fr

A major drawback of natural peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govnih.gov Foldamers constructed from unnatural building blocks, such as azepane amino acids, offer a solution to this problem. The non-natural backbone of these peptidomimetics is not recognized by proteases, leading to significantly enhanced metabolic stability. nih.govnih.gov

The development of proteolytically stable foldamers is a key strategy for creating viable drug candidates. nih.govnih.gov For example, α/β-peptides, which contain both α- and β-amino acid residues, have been shown to be nearly 100-fold more resistant to proteolysis than their corresponding α-peptide parent. nih.gov Similarly, foldamers based on diaza-peptides nih.gov and oligoureas mdpi.com have demonstrated high stability against enzymatic degradation. These stable foldamers can mimic bioactive helical structures (hot spots) involved in PPIs and have shown protective effects in models of disease. nih.govmdpi.com The incorporation of azepane-based amino acids into such foldameric structures is a promising approach for developing robust, long-lasting therapeutics for biomedical applications. nih.gov

Structure-Activity Relationship (SAR) Studies in Azepane-Based Peptidomimetics

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. psu.eduupc.edu For azepane-based peptidomimetics, SAR studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. upc.edu These investigations typically involve systematic modifications of the azepane scaffold and its substituents to map the pharmacophore responsible for the desired biological effect.

The spatial arrangement of the azepane ring within a peptide sequence and its stereochemical configuration are critical determinants of the resulting peptidomimetic's biological activity. The seven-membered azepane ring offers a unique conformational constraint compared to the more common five-membered (proline) or six-membered (pipecolic acid) rings, and its placement and chirality can profoundly impact interactions with biological targets. researchgate.netresearchgate.net

The stereochemistry of the azepane ring itself, as well as its position within a molecule, significantly affects biological outcomes. In the field of glycosidase inhibitors, which are relevant for treating conditions like diabetes and Gaucher disease, the ring size and stereochemistry of iminosugar analogues play a pivotal role. mdpi.comresearchgate.net A comparative study of various iminosugars revealed that a seven-membered L-ido-azepane derivative (40b) showed nearly double the β-glucosidase inhibition activity (IC50 of 80 µM) compared to its six-membered D-gluco-piperidine counterpart, miglustat (B1677133) (40a) (IC50 of 172 µM). mdpi.comresearchgate.net This highlights the favorable impact of the larger azepane ring in this specific stereochemical context. Furthermore, stereochemistry inversion was shown to direct activity towards different enzymes; for instance, derivatives with an inverted glucose configuration at C-2 and C-5, such as L-gulo-piperidine (27a) and D-manno-azepane (27b), exhibited inhibitory activity against β-glucosidase, whereas certain D-gluco-piperidine and L-ido-azepane derivatives bearing an N-hydroxylethyl group were active against α-glucosidase. mdpi.comresearchgate.net

Table 1: Influence of Ring Size and Stereochemistry on Glucosidase Inhibition. mdpi.comresearchgate.net
CompoundCore StructureN-SubstituentTarget EnzymeIC50 (µM)
Miglustat (40a)D-gluco-piperidineButylβ-glucosidase172
L-ido-azepane (40b)L-ido-azepaneButylβ-glucosidase80
L-gulo-piperidine (27a)L-gulo-piperidineButylβ-glucosidase109
D-manno-azepane (27b)D-manno-azepaneButylβ-glucosidase184
Miglitol (41a)D-gluco-piperidineHydroxylethylα-glucosidase41
L-ido-azepane (41b)L-ido-azepaneHydroxylethylα-glucosidase138

The position of the azepane moiety is equally important. In studies on constrained tetrapeptide models designed to mimic β-turns, an azepane-derived quaternary amino acid was shown to be a highly effective β-turn inducer, but primarily when incorporated at the i+1 position of the turn sequence. nih.gov Molecular dynamics simulations and experimental data confirmed that placing the azepane residue at this specific location strongly stabilized the desired secondary structure. nih.gov This positional effect is crucial because the biological function of many peptides and peptidomimetics depends on their ability to adopt specific secondary structures, such as β-turns, to interact correctly with their targets. nih.gov

The development of novel peptidomimetics is increasingly driven by rational design, a process that leverages detailed SAR and three-dimensional structural information to create molecules with improved properties. upc.edumdpi.comnih.gov This approach moves beyond trial-and-error synthesis by building a hypothesis about the bioactive conformation and the key interactions required for activity. upc.edu

Conformational analysis is a cornerstone of this strategy. For azepane-based peptidomimetics, understanding the preferred conformations of the seven-membered ring is essential. Studies have shown that incorporating azepane-based amino acids can induce specific and stable secondary structures, such as β-turns or helices. nih.govchemrxiv.org For example, the demonstrated ability of an azepane amino acid to act as a potent β-turn inducer at the i+1 position provides a clear design principle: to mimic a β-turn, the azepane scaffold should be placed at this site. nih.gov This insight allows chemists to design new molecules that are pre-organized into the correct shape for binding to a target receptor or enzyme. nih.gov

SAR data, once established, provides a roadmap for optimizing a lead compound. nih.gov After identifying an active azepane-containing molecule, chemists can synthesize a library of analogues with modifications to the peptide backbone or side chains to probe the structural requirements for activity. upc.edumdpi.com Techniques such as N-methylation can be employed to reduce conformational freedom and enhance target affinity. mdpi.com The knowledge gained from these systematic modifications helps to refine the pharmacophore model. For instance, in the development of inhibitors for the Stat3 protein, SAR studies revealed that a tricyclic structure containing an azepine ring was crucial for affinity, as replacing it with a less constrained analogue led to a significant loss in activity. nih.gov This type of data directly informs subsequent design choices, guiding the synthesis towards more potent and selective compounds. mdpi.comacs.org

The ultimate goal is to integrate these data points—SAR, conformational analysis, and computational modeling—to design small molecules that replicate the essential features of a bioactive peptide but with superior drug-like properties. researchgate.netnih.gov

Role of 2r Azepane 2 Carboxylic Acid in Targeted Drug Discovery and Chemical Biology Research

Utilization as a Chiral Building Block in the Synthesis of Complex Bioactive Molecules

(2R)-Azepane-2-carboxylic acid serves as a crucial chiral building block for the synthesis of complex, biologically active molecules. The azepane ring is a structural motif found in a variety of natural products and pharmacologically significant compounds. lifechemicals.comresearchgate.net Its non-planar, flexible seven-membered ring structure provides a unique three-dimensional geometry that can be exploited in drug design to achieve specific interactions with biological targets. researchgate.netlifechemicals.com

The conformational diversity of the azepane ring is a key determinant of the bioactivity of its derivatives. lifechemicals.com The ability to introduce substituents at specific positions allows chemists to influence the ring's conformation, thereby optimizing the molecule's fit within a receptor's binding site or an enzyme's active site. This makes enantiomerically pure azepane derivatives, such as this compound, highly sought-after intermediates in the synthesis of peptidomimetics and other complex therapeutic agents. researchgate.net For instance, the azepane core is present in the natural product (-)-balanol, an ATP-competitive inhibitor of protein kinase, which has served as a scaffold for developing potential antitumor agents. lifechemicals.com The incorporation of this chiral scaffold is a strategic approach to imbue target molecules with specific stereochemistry, which is often critical for therapeutic efficacy.

Table 1: Examples of Bioactive Scaffolds Incorporating the Azepane Ring

Compound Class Therapeutic Area Role of Azepane Scaffold
Balanol Analogues Oncology Provides core structure for protein kinase inhibition. lifechemicals.com
Glycosidase Inhibitors Antiviral, Antidiabetic Mimics the sugar moiety to inhibit enzyme activity. mdpi.com
Kinase Inhibitors Oncology, Inflammation Serves as a flexible backbone for inhibitor design. researchgate.net

Exploration of Azepane Scaffolds for Enzyme Inhibition and Receptor Ligand Design

The unique structural properties of the azepane ring make it an attractive scaffold for the design of enzyme inhibitors and receptor ligands. nih.govresearchgate.net The development of new, highly active, and less toxic azepane-containing analogs is a significant area of research in medicinal chemistry. nih.gov

Azepane derivatives have been successfully designed and synthesized to target specific enzymes implicated in disease.

TAK1 Inhibition: Transforming growth factor-β activated kinase-1 (TAK1) is a key regulator in inflammatory and cancer signaling pathways. nih.gov A 2-oxo-azepine derivative demonstrated selective inhibition of TAK1 kinase activity (78% inhibition), highlighting the potential of the azepane scaffold in developing targeted kinase inhibitors. mdpi.com The development of covalent TAK1 inhibitors is an active area of research, aiming to create highly potent and specific therapeutic agents. nih.gov

α-Mannosidase Inhibition: α-Mannosidases are enzymes involved in the processing of N-linked glycoproteins, and their inhibition is a therapeutic strategy for various diseases, including cancer. researchgate.netbeilstein-journals.org N-butyl-azepane derivatives have shown remarkable selectivity for the inhibition of cytosolic α-mannosidase, leading to an increase in high-mannose species, which indicates significant inhibitory capability. researchgate.net Polyhydroxylated azepane iminosugars are another class of compounds evaluated for their glycosidase inhibitory potential. acs.org

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of drug candidates. drugdesign.org For azepane derivatives, SAR studies involve systematically modifying the structure—by adding or changing substituents on the ring or the nitrogen atom—and evaluating the impact on biological activity. nih.govnih.gov

For example, SAR studies on azepane sulfonamides led to the discovery of a potent inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) with an IC50 of 3.0 nM. nih.gov Similarly, SAR optimization of azepane-containing derivatives resulted in a novel small molecule inhibitor of protein tyrosine phosphatases PTPN2 and PTPN1, which are targets for cancer immunotherapy. nih.govresearchgate.net These studies guide medicinal chemists in refining the molecular architecture to enhance desired therapeutic effects and minimize off-target activity. youtube.com The goal is to convert initial structure-activity observations into a predictive understanding of how molecular features relate to biological function. drugdesign.org

Table 2: SAR Insights for Azepane-Based Enzyme Inhibitors

Target Enzyme Structural Modification Impact on Activity Reference
11β-HSD1 Substitution at 4-position of azepane ring Discovery of a highly potent inhibitor (IC50 = 3.0 nM). nih.gov
PTPN2/PTPN1 Optimization of azepane-containing structure Led to a novel inhibitor with nanomolar potency and in vivo efficacy. nih.gov

Development of Azepane-Based Molecular Recognition Systems

Molecular recognition, the specific interaction between two or more molecules, is the foundation of biological processes. The conformationally flexible yet constrained nature of the azepane scaffold makes it a valuable component in the design of synthetic molecular recognition systems. The ability to introduce various functional groups onto the azepane ring with precise stereochemical control allows for the creation of tailored binding pockets or surfaces. This is critical for mimicking the binding capabilities of natural receptors or for creating novel systems that can selectively bind to specific guest molecules, such as ions, small organic molecules, or even larger biomolecules. The conformational adaptability of the seven-membered ring allows it to adjust its shape to optimize interactions with a target, a principle crucial for effective molecular recognition. lifechemicals.com

Bioisosteric Modifications and Scaffold Hopping Approaches in Azepane Derivatives

Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to discover novel compounds with improved properties while retaining the desired biological activity. nih.govbhsai.org

Bioisosteric Modification: The azepane ring can be considered a bioisostere of other cyclic amines, such as piperidine (B6355638) or pyrrolidine (B122466). Replacing a six-membered piperidine ring with a seven-membered azepane ring can alter a molecule's conformational preferences, lipophilicity, and metabolic stability, potentially leading to improved efficacy or a more favorable pharmacokinetic profile. This strategy has been applied to develop azepane-based analogues of known piperidine-containing drugs. researchgate.net

Scaffold Hopping: This approach involves replacing the central core (scaffold) of a known active compound with a chemically distinct one to generate new intellectual property, overcome synthetic challenges, or improve drug-like properties. uniroma1.it The azepane scaffold is an attractive option for hopping from other heterocyclic systems. Computational methods are often employed to identify potential replacement scaffolds that maintain the crucial pharmacophoric features of the original molecule. nih.govchemrxiv.org For instance, a known drug containing a dibenzo[b,f]azepine scaffold, a related but distinct structure, has been used as a starting point for designing new anticancer agents. nih.gov

Applications in Chemical Biology Studies as Molecular Probes or Tools

Beyond direct therapeutic applications, azepane derivatives serve as valuable tools in chemical biology to probe biological pathways and validate drug targets. calpaclab.com A molecular probe is a small molecule designed to selectively interact with a specific biological target, allowing researchers to study its function in a cellular or in vivo context.

For example, to confirm that a novel covalent inhibitor was binding to its intended target, TAK1, a biotinylated derivative of the inhibitor was synthesized. nih.gov This modified compound acts as a molecular probe. The biotin tag allows for the detection and isolation of the inhibitor-protein complex, thereby verifying the direct engagement of the inhibitor with TAK1 inside cells. While the parent compound was complex, this example illustrates a key application for scaffolds like azepane in chemical biology: creating tool compounds to elucidate the mechanisms of action of new therapeutic agents and to explore complex biological systems. nih.gov

Future Directions and Emerging Research Avenues for 2r Azepane 2 Carboxylic Acid

Development of Novel Stereoselective Methodologies and Sustainable Synthesis Routes

The synthesis of enantiomerically pure (2R)-azepane-2-carboxylic acid and its derivatives remains a critical area of research. Future efforts are increasingly directed towards the development of novel stereoselective methodologies that offer high efficiency, atom economy, and environmental sustainability.

A primary challenge lies in controlling the stereochemistry during the formation of the seven-membered ring. Recent approaches have utilized chiral starting materials, such as (S)-tribenzyl glutamic acid γ-aldehyde, to generate enantiopure 7-substituted azepane-2-carboxylic acids through a multi-step sequence involving a Horner-Wadsworth-Emmons reaction followed by reductive amination researchgate.net. Another promising strategy involves the osmium-catalyzed tethered aminohydroxylation, which allows for the formation of a new C-N bond with complete regio- and stereocontrol, leading to heavily hydroxylated azepane structures nih.gov.

Future research will likely focus on:

Catalytic Asymmetric Synthesis: Exploring new chiral catalysts to induce enantioselectivity in ring-closing metathesis or other cyclization strategies, thereby avoiding the need for chiral precursors.

Biocatalysis: Employing enzymes, such as lipases or transaminases, to achieve highly selective transformations under mild and environmentally friendly conditions. Chemoenzymatic routes, which combine traditional chemical synthesis with biotechnological steps, are becoming increasingly valuable for producing optically pure compounds scielo.brnih.gov.

Sustainable Chemistry Principles: Integrating green chemistry principles, such as the use of microwave-assisted synthesis to accelerate reaction times and improve yields, is a key objective researchgate.netmdpi.com. The goal is to develop routes that are not only efficient but also safe, cost-effective, and robust mdpi.com.

Synthesis StrategyKey FeaturesPotential Advantages
Chiral Pool SynthesisUtilizes readily available chiral starting materials (e.g., glutamic acid) researchgate.net.Established stereochemistry, predictable outcomes.
Catalytic AminohydroxylationOsmium-catalyzed reaction to form C-N bond with high stereocontrol nih.gov.High degree of regio- and stereoselectivity.
Chemoenzymatic MethodsCombines chemical steps with enzymatic resolutions or transformations scielo.brnih.gov.High enantiopurity, mild reaction conditions, sustainability.
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate cyclization and other key steps researchgate.netmdpi.com.Reduced reaction times, improved yields, energy efficiency.

Integration of Advanced Computational Studies for Rational Design and Activity Prediction

Computational chemistry is poised to revolutionize the design of novel this compound derivatives. By integrating advanced computational studies, researchers can move from trial-and-error synthesis to a more rational, prediction-driven approach.

Structure-Activity Relationship (SAR) Studies: Developing predictive models that correlate specific structural modifications of the azepane ring with biological activity. This can help identify key functional groups and substitution patterns that enhance potency and selectivity for a given target nih.gov.

Molecular Docking Simulations: Simulating the interaction between azepane-containing ligands and their biological targets (e.g., enzymes, receptors) to predict binding affinities and modes of interaction nih.gov. This is crucial for understanding the mechanism of action and for designing molecules with improved binding properties.

De Novo Design: Using generative models, such as Generative Adversarial Networks (GANs), to design entirely new this compound derivatives with desired pharmacological profiles mdpi.comresearchgate.net. This AI-guided design process can explore a vast chemical space more efficiently than traditional methods.

Expansion of (2R)-Azepane-Based Peptidomimetics for Diverse Biological Targets

Peptidomimetics—compounds that mimic the structure and function of natural peptides—are a cornerstone of modern drug development. The incorporation of this compound into peptide sequences is an effective strategy to introduce conformational constraints, which can lead to increased potency, selectivity, and metabolic stability compared to their natural peptide counterparts.

The seven-membered ring of the azepane scaffold imparts a rigid turn-like structure, making it an excellent tool for mimicking β-turns in peptides. This has been successfully demonstrated in the synthesis of a cyclic RGD (Arg-Gly-Asp) pentapeptide analog containing a 7-substituted azepane-2-carboxylic acid linker. This peptidomimetic showed promising activity as an inhibitor of αvβ3 and αvβ5 integrins, which are involved in processes like angiogenesis and tumor metastasis researchgate.net.

Future research in this area will likely expand to a wider range of biological targets. Given that azepane-based compounds have shown a broad spectrum of pharmacological properties, there is significant potential for developing novel therapeutics nih.gov.

Target ClassPotential ApplicationRationale for Using (2R)-Azepane Scaffold
Integrins (e.g., αvβ3)Anti-cancer (inhibition of angiogenesis) researchgate.netMimicking RGD peptide loop, enhancing receptor affinity.
ProteasesAntiviral, Anti-inflammatoryConstraining the peptide backbone to fit into the enzyme's active site.
G-Protein Coupled Receptors (GPCRs)Various (neurological, metabolic disorders)Stabilizing bioactive conformations of peptide ligands.
Ionotropic Glutamate (B1630785) ReceptorsNeurological disordersCreating conformationally restricted glutamate analogues nih.govnih.gov.

The development of new synthetic methods for incorporating the azepane unit into peptide chains, both in solution-phase and via solid-phase peptide synthesis (SPPS), will be critical for realizing this potential nih.gov.

Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Structural Biology

The continued advancement of this compound as a valuable molecular scaffold will depend heavily on interdisciplinary collaboration. The interface of organic chemistry, chemical biology, and structural biology provides a powerful platform for innovation.

Organic Chemistry provides the foundational tools for creating novel azepane derivatives. The development of stereoselective and sustainable synthetic routes is essential for producing these molecules efficiently and in an enantiomerically pure form nih.govnih.gov.

Chemical Biology applies these synthetic molecules as probes to study biological systems. By incorporating azepane-based peptidomimetics into cellular or in vivo models, researchers can investigate the roles of specific protein-protein interactions or enzyme activities in health and disease nih.gov.

Structural Biology techniques, such as X-ray crystallography and NMR spectroscopy, offer atomic-level insights into how these molecules interact with their biological targets. Determining the three-dimensional structure of an azepane-containing ligand bound to its receptor can validate computational predictions and provide crucial information for the next cycle of rational drug design.

The synergy between these fields creates a feedback loop: synthetic chemists design and produce new compounds, chemical biologists test their activity and biological effects, and structural biologists reveal the precise nature of their interactions. This integrated approach will be indispensable for translating the structural potential of this compound into next-generation therapeutics.

Q & A

Q. What are the common synthetic strategies for incorporating (2R)-aziridine-2-carboxylic acid into dipeptides, and how do they differ in efficiency?

Two primary strategies are employed:

  • Cyclization from serine derivatives : Partially protected serine dipeptides undergo cyclization, but this method often produces by-products (e.g., oxazolines) and requires rigorous optimization .
  • Direct use of (2R)-aziridine-2-carboxylic acid : Pre-formed aziridine is coupled with amino acids via standard peptide chemistry. This approach is more efficient, yielding N-terminal aziridine-containing dipeptides (e.g., 2a–e ) in high yields (72–92%) without significant by-products . Key considerations: The latter method avoids side reactions but requires precise control of coupling agents (e.g., HATU, DCC) and protecting groups (e.g., Trt, Boc) .

Q. How is enantiomeric purity maintained during the synthesis of (2R)-aziridine-2-carboxylic acid derivatives?

  • Chiral starting materials (e.g., D-serine) ensure stereochemical integrity.
  • Cyclization conditions (e.g., methanesulfonyl chloride in DCM) preserve configuration, as evidenced by retained optical activity ([α]D values up to +84.4°) in final products .
  • Chiral HPLC or NMR analysis using chiral shift reagents verifies enantiopurity post-synthesis .

Q. What analytical techniques are critical for characterizing (2R)-aziridine-2-carboxylic acid-containing peptides?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify aziridine protons (δ 2.5–3.5 ppm) and confirm stereochemistry via coupling constants (e.g., J=3.15.8HzJ = 3.1–5.8 \, \text{Hz} for aziridine CH2_2) .
  • HRMS-ESI : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 349.1753 for 11 ) and isotopic patterns .
  • IR spectroscopy : Confirms carbonyl stretches (1681–1699 cm1^{-1}) and amine/amide bonds .

Advanced Research Questions

Q. How can computational modeling aid in designing (2R)-aziridine-2-carboxylic acid-based inhibitors for bacterial enzymes like D-Ala:D-Ala ligase (Ddl)?

  • Molecular docking (e.g., AutoDock Vina) predicts binding interactions between aziridine-containing dipeptides and Ddl's active site, leveraging the rigid aziridine ring as a D-Ala bioisostere .
  • MD simulations assess conformational stability, focusing on hydrogen bonding with residues like Asp/Glu in the enzyme pocket .
  • Experimental validation: Inhibitory activity (IC50_{50}) is tested via ATP/PPi_i release assays, with micromolar-range inhibition reported for analogs like 2a .

Q. What strategies resolve contradictions in NMR data for aziridine-containing peptides, such as unexpected splitting or integration ratios?

  • Dynamic effects : Aziridine ring puckering or hindered rotation may split signals. Variable-temperature NMR (e.g., −40°C to 25°C) stabilizes conformers for clearer analysis .
  • Decoupling experiments : Selective irradiation of adjacent protons simplifies complex splitting patterns .
  • 2D NMR (COSY, HSQC) : Correlates protons and carbons to assign ambiguous peaks (e.g., overlapping aromatic or backbone signals) .

Q. How can researchers optimize deprotection of N-terminal (2R)-aziridine-2-carboxylic acid dipeptides to minimize side reactions?

  • Acid-sensitive protecting groups : Trityl (Trt) groups are removed with TFA/DCM (1:99 v/v) under mild conditions to avoid aziridine ring opening .
  • Reductive methods : Hydrogenolysis (H2_2, Pd/C) cleaves benzyl esters without affecting the aziridine moiety .
  • Challenges: N-terminal deprotection often generates mixtures; C-terminal analogs (e.g., 14 ) are more stable due to reduced steric strain .

Q. What role does the aziridine ring play in covalent protein modification, and how is this applied in activity-based proteomics?

  • The strained aziridine ring acts as an electrophilic "warhead," forming irreversible bonds with nucleophilic residues (e.g., cysteine thiols) in target proteins .
  • Applications :
  • ABPP (Activity-Based Protein Profiling) : Aziridine probes tagged with fluorophores or biotin enable visualization of enzyme active sites in bacterial lysates .
  • Mechanism studies : Time-dependent inactivation kinetics (kinact_{\text{inact}}/Ki_{\text{i}}) quantify inhibitor efficiency against proteases or oxidoreductases .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data for aziridine-containing dipeptides across different bacterial strains?

  • Strain-specific resistance : Variations in Ddl enzyme structure (e.g., E. coli vs. S. aureus) alter binding affinity. Homology modeling identifies critical residue differences (e.g., Phe vs. Tyr at position 233) .
  • Permeability differences : Lipophilicity (logP) of analogs affects Gram-negative vs. Gram-positive uptake. Modify side chains (e.g., benzyl → cyclohexyl) to enhance membrane penetration .
  • Validation: MIC assays under standardized CLSI guidelines reconcile discrepancies .

Methodological Recommendations

  • Synthetic protocols : Follow for high-yielding routes (e.g., General Procedure B for 13 ).
  • Data reporting : Include full NMR assignments, HRMS spectra, and chiral purity metrics to ensure reproducibility .
  • Ethical compliance : Adhere to institutional biosafety protocols when handling bioactive aziridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-azepane-2-carboxylic acid
Reactant of Route 2
(2R)-azepane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.